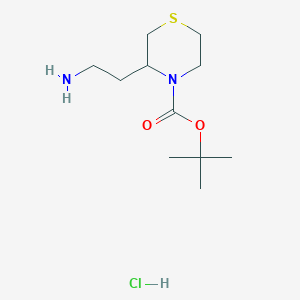

tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride

Description

tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is a thiomorpholine derivative characterized by a sulfur atom in its six-membered ring, a 2-aminoethyl substituent at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group. Thiomorpholine rings differ from morpholine analogs by replacing oxygen with sulfur, altering electronic properties and lipophilicity. This compound is primarily utilized in pharmaceutical research as an intermediate for drug discovery, particularly in modulating amine-containing targets due to its reactive aminoethyl group and Boc-protected amine .

Properties

Molecular Formula |

C11H23ClN2O2S |

|---|---|

Molecular Weight |

282.83 g/mol |

IUPAC Name |

tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2S.ClH/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H |

InChI Key |

RJXZCBAMVWBMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1CCN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride typically involves multi-step organic synthesis starting from thiomorpholine derivatives or morpholine analogs, followed by selective functional group transformations, protection, and salt formation.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Hydrogenation | Starting from tert-butyl 3-cyano-4-morpholinecarboxylate, PtO2 catalyst, H2 atmosphere, MeOH solvent, 50 psi, room temperature overnight | Reduction of cyano group to aminomethyl group yielding tert-butyl 3-(aminomethyl)morpholine-4-carboxylate intermediate | High yield; clean conversion confirmed by MS (m/z 217 [M+H]+) |

| 2 | Protection | Benzyl chloroformate (Cbz-Cl), triethylamine, dichloromethane, 0-20 °C, 2 h | Protection of amino group as Cbz-carbamate to afford tert-butyl 3-((benzyloxycarbonyl)amino)methyl)morpholine-4-carboxylate | Isolated by column chromatography; yields ~80% |

| 3 | Amine substitution | Reaction with 2-bromoethylamine or equivalent alkylating agents under basic conditions | Introduction of 2-aminoethyl side chain at the 3-position of thiomorpholine ring | Requires careful control of stoichiometry and temperature to avoid over-alkylation |

| 4 | Salt formation | Treatment with HCl in ethanol or ether at room temperature | Formation of hydrochloride salt to improve solubility and crystallinity | Precipitation of solid hydrochloride salt; facilitates purification |

Alternative Synthetic Approaches

- Acylation of β-(thiomorpholino)propioamidoxime derivatives: Using aroyl chlorides to form intermediates that upon dehydration yield 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, which can be converted to aminoethyl thiomorpholine derivatives by acid hydrolysis and salt formation with HCl.

- Use of carbodiimide coupling agents (EDC-HCl) and benzotriazol-1-ol: For amide bond formation in related morpholine carboxylates, providing a mild and efficient route to functionalized derivatives.

Detailed Experimental Data and Analysis

Representative Experimental Procedure

- To a solution of tert-butyl 3-cyano-4-morpholinecarboxylate in methanol, platinum(IV) oxide catalyst is added, and the mixture is stirred under hydrogen atmosphere (50 psi) overnight at room temperature.

- The reaction mixture is filtered and concentrated to yield tert-butyl 3-(aminomethyl)morpholine-4-carboxylate.

- This intermediate is dissolved in dichloromethane with triethylamine at 0 °C, and benzyl chloroformate is added dropwise. The mixture is stirred for 2 hours at room temperature.

- After workup and purification by silica gel chromatography, the protected amine derivative is obtained.

- Subsequent alkylation with 2-bromoethylamine under basic conditions introduces the 2-aminoethyl substituent.

- Finally, treatment with HCl in ethanol precipitates the hydrochloride salt of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate.

Spectroscopic and Structural Characterization

| Technique | Observations | Interpretation |

|---|---|---|

| 1H NMR (300 MHz, CDCl3) | Signals at δ 1.37 (9H, s, tert-butyl), 2.9-3.9 ppm (multiplets, morpholine and aminoethyl protons) | Confirms presence of tert-butyl ester and aminoethyl substitution |

| Mass Spectrometry (ESI) | m/z 217 [M+H]+ for intermediate; m/z 282.83 for final compound | Molecular ion peaks consistent with expected molecular weights |

| X-ray Crystallography | Chair conformation of thiomorpholine ring; hydrochloride salt crystallizes with hydrogen bonding network | Confirms molecular geometry and salt formation |

| IR Spectroscopy | Characteristic carbamate C=O stretch (~1700 cm⁻¹), NH2 bending, and S-containing ring vibrations | Supports functional group presence and integrity |

Summary Table of Key Preparation Parameters

| Parameter | Condition | Outcome/Notes |

|---|---|---|

| Starting material | tert-butyl 3-cyano-4-morpholinecarboxylate | Commercially available or synthesized |

| Catalyst for reduction | Platinum(IV) oxide (PtO2) | Efficient cyano to amine reduction |

| Protection reagent | Benzyl chloroformate (Cbz-Cl) | Protects amino group during alkylation |

| Alkylation reagent | 2-Bromoethylamine or equivalent | Introduces 2-aminoethyl substituent |

| Solvents | Methanol, dichloromethane, tetrahydrofuran | Selected for solubility and reaction compatibility |

| Salt formation | HCl in ethanol or ether | Yields stable hydrochloride salt |

| Typical yields | 70-85% per step | High efficiency with optimized conditions |

| Purification | Silica gel chromatography, recrystallization | Ensures compound purity for research use |

Research Outcomes and Applications

- The prepared tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride serves as a key intermediate in medicinal chemistry for the synthesis of bioactive molecules with anti-inflammatory and CNS-related activities.

- Its hydrochloride salt form enhances solubility, facilitating biological assays and formulation development.

- The synthetic methods described provide reproducible, scalable routes with well-characterized intermediates and final products, enabling further derivatization and SAR studies.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of sulfur-containing heterocycles with biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is investigated for its potential pharmacological properties. It is used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared below with five analogs (Table 1), focusing on ring systems, substituents, and functional groups.

Table 1: Structural and Physicochemical Comparison

Research Findings and Functional Implications

- Thiomorpholine vs. Morpholine (e.g., Compound ):

The sulfur atom in thiomorpholine increases electron density and lipophilicity compared to oxygen in morpholine. This enhances membrane permeability in biological systems but may reduce solubility in polar solvents . - Substituent Position and Chain Length (e.g., Compound ): The 2-aminoethyl group at the 3-position provides a longer chain than aminomethyl analogs, enabling stronger hydrogen bonding and flexibility in molecular interactions. This is critical for binding to enzymes or receptors requiring extended linker regions.

- Spirocyclic Systems (e.g., Compound ): Diazaspiro compounds offer rigid, three-dimensional scaffolds advantageous for targeting sterically constrained binding pockets but lack the aminoethyl group’s reactivity.

Biological Activity

tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can aid in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H20ClN2O2S |

| Molecular Weight | 270.81 g/mol |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride |

The compound features a thiomorpholine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is primarily attributed to its ability to interact with various molecular targets. The thiomorpholine moiety allows for modulation of enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : By binding to certain receptors, it can influence signaling pathways that regulate cellular functions.

Biological Activity

Research has shown that tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that the compound has potential antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights that may be applicable to tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride:

- Cytotoxicity Assays : In vitro studies on similar thiomorpholine derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancers. These studies typically employ flow cytometry to assess cell viability and apoptosis rates.

- Mechanistic Studies : Research involving related compounds has revealed that modifications in the thiomorpholine structure can significantly impact biological activity. For instance, the introduction of additional functional groups has been shown to enhance anticancer efficacy.

Comparative Analysis

To better understand the activity of tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride, a comparison with other related compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride | Moderate | High | Enzyme inhibition, receptor modulation |

| Similar thiomorpholine derivative A | High | Moderate | Disruption of cell wall synthesis |

| Similar thiomorpholine derivative B | Low | High | Apoptosis induction via caspase activation |

Q & A

Q. What statistical frameworks address batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify latent variables (e.g., raw material impurities, humidity) contributing to variability. Implement statistical process control (SPC) charts (e.g., X-bar and R charts) to monitor critical quality attributes (CQAs) during scale-up .

Safety and Handling

Q. Beyond PPE, what advanced protocols mitigate risks during large-scale synthesis?

- Methodological Answer : Use inert-atmosphere gloveboxes for air-sensitive steps (e.g., thiomorpholine ring alkylation). Install real-time gas sensors (e.g., H₂S detectors) for sulfur-containing intermediates. For exothermic reactions, implement calorimetry (RC1e) to define safe operating limits and emergency quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.